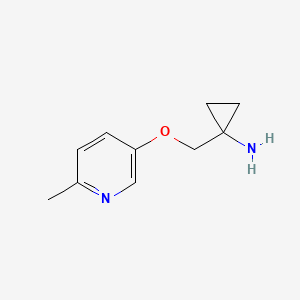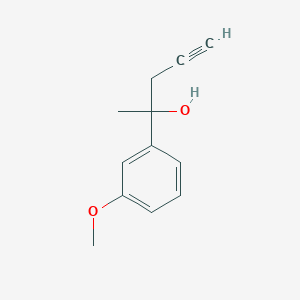![molecular formula C43H85NO5 B11928511 undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is a complex organic compound with a molecular formula of C43H85NO5 and a molecular weight of 696.14 g/mol . This compound is known for its unique structure, which includes a long undecyl chain, a heptadecan-9-yloxy group, and an amino heptanoate moiety. It is primarily used in scientific research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves several steps. The process typically starts with the preparation of the heptadecan-9-yloxy group, which is then reacted with an amino heptanoate derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Análisis De Reacciones Químicas
Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and interactions. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets .
In industry, undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is used in the formulation of specialized materials and products. Its unique chemical properties make it suitable for use in coatings, adhesives, and other applications where specific performance characteristics are required .
Mecanismo De Acción
The mechanism of action of undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing cellular processes .
The molecular targets and pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate can be compared with similar compounds such as heptadecan-9-yl 8-[(2-hydroxyethyl)-(6-oxo-6-(undecyloxy)hexyl)amino]octanoate . While both compounds share structural similarities, this compound is unique due to its specific functional groups and chain lengths, which confer distinct chemical and physical properties .
Other similar compounds include various derivatives of amino heptanoates and heptadecan-9-yloxy groups, each with unique applications and properties .
Propiedades
Fórmula molecular |
C43H85NO5 |
|---|---|
Peso molecular |
696.1 g/mol |
Nombre IUPAC |
undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate |
InChI |
InChI=1S/C43H85NO5/c1-4-7-10-13-16-17-18-23-31-40-48-42(46)34-27-21-22-29-36-44(38-39-45)37-30-24-28-35-43(47)49-41(32-25-19-14-11-8-5-2)33-26-20-15-12-9-6-3/h41,45H,4-40H2,1-3H3 |
Clave InChI |
BSSVZLAFDAWYBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC(=O)CCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R)-3-Hydroxydodecanoyl]-L-carnitine](/img/structure/B11928434.png)
-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)
![[2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate](/img/structure/B11928445.png)
![(2R,4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide](/img/structure/B11928448.png)

![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)
![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)

![2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11928481.png)





